2-Fluoroethyl acrylate

Description

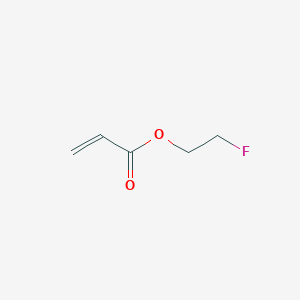

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCAVBJYSSNCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371984 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141680-53-7 | |

| Record name | 2-Fluoroethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Precursor Chemistry of 2 Fluoroethyl Acrylate Monomer

Established Synthetic Routes to 2-Fluoroethyl Acrylate (B77674)

The production of 2-Fluoroethyl acrylate can be achieved through several synthetic methodologies, ranging from conventional multi-step processes to more modern, streamlined approaches.

Conventional Multistep Synthetic Pathways

Historically, the synthesis of 2-fluoroacrylates has been approached through several multistep routes. These methods, while effective, often involve challenging reaction conditions and the use of hazardous materials.

One prominent conventional pathway begins with a 2-fluoroacetic acid ester. google.com This starting material is reacted with formaldehyde (B43269) in an addition reaction, which is subsequently followed by a dehydration step to yield the 2-fluoroacrylate product. A significant drawback of this route is the high toxicity associated with the 2-fluoroethyl acetate (B1210297) precursor, coupled with the need for stringent low-temperature control and costly base reagents during the addition phase. google.com

Another established method starts from a 2-fluoropropionic acid ester. This process involves a sequence of fluorine substitution, bromination typically using N-Bromosuccinimide (NBS), and an elimination reaction to arrive at the desired product. This pathway often necessitates stoichiometric quantities of both NBS and 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU), which can complicate purification and increase costs. google.com

Development of Novel and Green Chemistry Approaches

In response to the limitations of conventional methods, research has focused on developing more efficient, safer, and environmentally benign synthetic routes. These novel approaches prioritize atom economy, milder reaction conditions, and the reduction of hazardous waste.

One such approach is the direct esterification of a carboxylic acid with an alcohol under mild catalytic conditions. For instance, the use of N-bromosuccinimide (NBS) as a catalyst for the direct condensation between carboxylic acids and alcohols has been investigated. mdpi.com This method can be applied to synthesize 2-Fluoroethyl benzoate (B1203000) from benzoic acid and 2-fluoroethanol (B46154), demonstrating a pathway that avoids harsher reagents. mdpi.com Applying this principle to acrylic acid and 2-fluoroethanol presents a more direct and potentially greener route to this compound.

Furthermore, the principles of green chemistry, such as the use of bio-derived substrates, are influencing synthetic design. For example, the synthesis of acrylate resins from polyglycerol, a bio-derived oligomer, and acrylic acid highlights a shift towards sustainable feedstocks. osti.gov While not a direct synthesis of this compound, this strategy of simple, one-step, and scalable esterification exemplifies green chemistry principles that could be adapted for fluoro-monomer synthesis. osti.gov

Precursor Compounds and Optimized Reaction Conditions

The selection of precursors and the optimization of reaction conditions are critical for maximizing the efficiency of any synthetic route to this compound.

The most direct synthesis involves the reaction between a derivative of acrylic acid and 2-fluoroethanol. For example, reacting acryloyl chloride with 2-fluoroethanol in the presence of a base like triethylamine (B128534) serves as a common laboratory-scale preparation. researchcommons.org

For industrial-scale or greener syntheses, direct esterification of acrylic acid with 2-fluoroethanol is preferable. Optimization of this reaction involves careful selection of catalysts and conditions to drive the equilibrium towards the product. Research on similar esterifications provides insight into optimal conditions. For example, in an NBS-catalyzed synthesis of 2-Fluoroethyl benzoate, the reaction was carried out at 70°C for 40 hours to achieve a 95% yield. mdpi.com

The table below summarizes key precursors and conditions for different synthetic approaches.

| Synthetic Route | Key Precursors | Typical Reagents & Conditions | Reference |

| From 2-Fluoroacetic Ester | 2-Fluoroacetic acid ester, Formaldehyde | Low temperature, Expensive base reagents, Dehydration step | google.com |

| From 2-Fluoropropionic Ester | 2-Fluoropropionic acid ester | N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) | google.com |

| Direct Esterification | Acrylic acid, 2-Fluoroethanol | N-bromosuccinimide (NBS) catalyst, 70°C | mdpi.com |

| Acylation | Acryloyl chloride, 2-Fluoroethanol | Triethylamine, Dichloromethane (solvent) | researchcommons.org |

This table is interactive. Click on the headers to sort the data.

Strategies for Monomer Purity and Yield Enhancement

Achieving high purity and yield is paramount in monomer synthesis to ensure successful polymerization and desired material properties. Key strategies involve managing the stability of reaction intermediates and preventing the formation of unwanted by-products.

Control of Intermediate Stability and By-product Minimization

The formation of side-products is a common challenge that can significantly reduce the yield and purity of this compound. Careful control over reaction parameters is essential to mitigate these unwanted reactions.

In the synthesis of related fluoroethyl compounds, studies have shown that variables such as temperature, reaction time, and the molar ratio of reagents are critical. nih.gov For instance, in the synthesis of 2-[18F]fluoroethyl tosylate, it was found that reaction time and temperature are independent variables that affect the generation of volatile by-products like vinyl fluoride (B91410) and 2-fluoroethanol. nih.gov By optimizing these parameters and the base-to-precursor molar ratio, the formation of these impurities can be minimized, thereby increasing the yield of the desired product. nih.gov

Another effective strategy is the use of synthetic routes that proceed through stable intermediates. A patented method for producing 2-fluoroacrylates emphasizes the formation of a stable acetal (B89532) intermediate. google.com This approach allows for better quality control and purification of the intermediate, which in turn guarantees the acquisition of a high-quality target product. google.com Final purification of the monomer is often achieved through methods like vacuum distillation, which effectively removes less volatile impurities.

Polymerization Methodologies of 2 Fluoroethyl Acrylate

Radical Polymerization of 2-Fluoroethyl Acrylate (B77674)

Radical polymerization is a common and versatile method for polymerizing a wide range of vinyl monomers, including 2-Fluoroethyl acrylate. This process involves the initiation, propagation, and termination of polymer chains by free radical species. The stereochemistry of the resulting poly(this compound) can be influenced by factors such as reaction temperature and the choice of solvent. cmu.edu

Free radical polymerization of this compound can be carried out using several techniques, each offering distinct advantages in controlling the reaction and the final polymer properties.

Solution polymerization is a method where the monomer and a radical initiator are dissolved in a non-reactive solvent. fujifilm.com This technique facilitates heat removal and control over the reaction temperature. For this compound, solution polymerization has been employed to synthesize copolymers. For instance, reversible addition-fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization, has been successfully performed in a solvent like dioxane to create random copolymers of this compound with other monomers. rsc.org This method allows for precise control over the molecular weight and architecture of the resulting polymer. rsc.org The choice of solvent can also influence the stereochemistry of the polymerization. cmu.edu

Table 1: Examples of Solution Polymerization of this compound

| Co-monomer | Polymerization Method | Solvent | Initiator | Resulting Polymer |

|---|---|---|---|---|

| N,N-dimethylaminoethyl methacrylate (B99206) (DMA) | RAFT | Dioxane | AIBN | P(DMA-co-F2EA) |

| Acrylamide (B121943) | Photo-induced | Ionic Liquid | - | Ionogel |

Data sourced from multiple studies. rsc.orgsciengine.com

Bulk polymerization is carried out with only the monomer and an initiator, without the use of a solvent. fujifilm.com This method is advantageous for producing pure polymers. The bulk polymerization of 2,2,2-trifluoroethyl acrylate (TFEA), a related fluoroalkyl acrylate, has been studied to understand the effect of reaction conditions on the polymer's stereostructure. cmu.edu The resulting polymers were found to be rich in syndiotactic diads, and the stereochemistry was not significantly affected by the reaction temperature for TFEA. cmu.edu This technique generally leads to polymers with high molecular weights, which can sometimes result in insolubility due to crosslinking. metu.edu.tr

Table 2: Bulk Polymerization of Fluoroalkyl Acrylates

| Monomer | Initiator | Temperature (°C) | Resulting Polymer Tacticity |

|---|---|---|---|

| 2,2,2-Trifluoroethyl acrylate (TFEA) | AIBN/BPO | 40, 60 | Syndiotactic-rich |

| 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFiPA) | AIBN/BPO | -20, 40, 60 | Syndiotactic-rich, r-specificity increases at lower temperatures |

| Perfluoro-tert-butyl acrylate (PFtBA) | AIBN/BPO | -20, 40, 60 | Syndiotactic-rich, r-specificity increases at lower temperatures |

Data adapted from a study on stereospecific radical polymerization. cmu.edu

Emulsion polymerization is a heterogeneous radical polymerization process where a monomer is emulsified in water with a surfactant. wikipedia.org This technique is widely used for producing polymer latexes. wikipedia.org The general mechanism involves the initiation of polymerization in the aqueous phase, with the subsequent growth of polymer chains occurring within monomer-swollen polymer particles. researchgate.net This segregation of reaction sites leads to high polymerization rates and high molecular weight polymers. researchgate.net

The kinetics of emulsion polymerization are complex, influenced by factors such as initiator and surfactant concentration, temperature, and monomer partitioning between the aqueous phase, monomer droplets, and polymer particles. researchgate.neticrc.ac.ir The rate of polymerization (Rp) can be described by the Smith-Ewart theory, which relates Rp to the number of polymer particles (Np) and the monomer concentration within the particles ([M]p). researchgate.net Fluorinated monomers like 2-FEA can be challenging to polymerize via conventional emulsion polymerization due to their low water solubility. beilstein-journals.org

Semi-continuous emulsion polymerization is a variation where the monomer is added to the reactor over a period of time. google.com This approach allows for better control over the reaction rate and heat generation. sci-hub.se A specific type of semi-continuous process is monomer-starved emulsion polymerization, where the monomer is fed at a rate slower than the potential rate of polymerization. sci-hub.sersc.org This technique is particularly useful for producing uniform and small polymer particles. rsc.org

Under monomer-starved conditions, the instantaneous conversion of the monomer is very high, and the polymerization rate is controlled by the monomer feed rate. sci-hub.se This method has been shown to favor homogeneous particle nucleation, leading to an increase in the number of particles and a controlled particle size. mdpi.com For fluorinated acrylates, semi-continuous seed emulsion polymerization has been used to create core-shell structures, enriching the fluorine content in the shell layer for enhanced performance. google.com This method can produce stable emulsions with high solid content and narrow particle size distribution. google.com

Miniemulsion polymerization is a technique that involves the polymerization of submicron monomer droplets (50-500 nm) created by high shear homogenization. researchgate.net A key feature is the use of a costabilizer (e.g., a long-chain alkane) to prevent droplet degradation through Ostwald ripening. researchgate.net This method is particularly advantageous for polymerizing highly water-insoluble monomers like fluorinated acrylates, as it overcomes the slow diffusion of the monomer through the aqueous phase. beilstein-journals.orgcityu.edu.hk

In miniemulsion polymerization, the monomer droplets act as the primary sites for particle nucleation. cityu.edu.hk This leads to a higher conversion of the fluorinated monomer compared to conventional emulsion polymerization under similar conditions. mdpi.com Studies have shown that miniemulsion polymerization of fluorinated acrylates can produce stable latexes with small and uniform particle sizes. cityu.edu.hkmdpi.com The kinetics of the reaction and the morphology of the resulting nanolatex can be influenced by various parameters, including the type and concentration of initiator and surfactant. cityu.edu.hkresearchgate.net

Table 3: Comparison of Emulsion Polymerization Techniques for Fluorinated Acrylates

| Technique | Key Feature | Advantages for Fluorinated Acrylates | Typical Particle Size |

|---|---|---|---|

| Conventional Emulsion | Micellar nucleation | - | Can be large and non-uniform rsc.org |

| Semi-Continuous | Gradual monomer addition | Better control, core-shell structures google.com | Smaller and more uniform than batch rsc.org |

| Monomer-Starved | Feed rate < Polymerization rate | Produces uniform, small particles rsc.org | Can produce nanolatexes (<100 nm) researchgate.net |

| Miniemulsion | Droplet nucleation | High conversion of insoluble monomers beilstein-journals.orgmdpi.com | 50-500 nm researchgate.net |

Data compiled from various sources. beilstein-journals.orgrsc.orggoogle.comresearchgate.netmdpi.comresearchgate.net

Free Radical Polymerization Techniques

Suspension Polymerization

While specific research detailing the suspension polymerization of this compound is not extensively documented in the reviewed literature, the principles of this technique as applied to other acrylate monomers provide a foundational understanding. Suspension polymerization is a heterogeneous process where monomer droplets are dispersed in a continuous phase, typically water, and stabilized by a suspending agent. Polymerization is initiated within these droplets, forming polymer beads.

For acrylic monomers like methyl methacrylate (MMA) and copolymers of ethyl acrylate and 2-ethyl hexyl acrylate, suspension polymerization has been successfully employed. mdpi.comresearchgate.net Key parameters influencing the process include the type and concentration of the initiator, the nature of the suspending agent, and the polymerization temperature. mdpi.comresearchgate.net For instance, initiators such as benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN) are commonly used. nih.gov Poly(vinyl alcohol) (PVA) and gelatin are often utilized as stabilizers to prevent the coalescence of monomer droplets. nih.gov The resulting particle size and the polymer's molecular weight and glass transition temperature (Tg) are highly dependent on these reaction conditions. researchgate.netnih.gov It is plausible that a similar approach could be adapted for the suspension polymerization of this compound to produce microspherical polymer particles.

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. acs.org These methods are particularly valuable for creating advanced materials from functional monomers like this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers. While direct studies on the RAFT polymerization of this compound are limited in the available literature, research on the closely related monomer, 2-fluoroethyl methacrylate (2FEMA), provides significant insights. A kinetic study of the homopolymerization of 2FEMA via RAFT demonstrated living characteristics and yielded well-defined polymers with reasonably narrow polydispersities (around 1.30). researchgate.net

The RAFT process has also been successfully applied to other fluoroacrylates. For example, 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) was polymerized in a miniemulsion system using 2-cyanopropyl dodecyl trithiocarbonate (B1256668) (CPDTC) as the RAFT agent, which resulted in high monomer conversion and good control over the polymer's molecular weight. researchgate.net This suggests that with the appropriate choice of RAFT agent and reaction conditions, this technique could be effectively applied to this compound.

Table 1: RAFT Polymerization of Fluorinated Acrylate Monomers

| Monomer | RAFT Agent | Initiator | Surfactant/Solvent | Resulting Polymer Characteristics | Reference |

|---|---|---|---|---|---|

| 2-Fluoroethyl methacrylate (2FEMA) | Not specified | Not specified | Not specified | Well-defined polymer, Polydispersity ~1.30 | researchgate.net |

| 2,2,3,3,4,4,4-Heptafluorobutyl acrylate (HFBA) | 2-Cyanopropyl dodecyl trithiocarbonate (CPDTC) | Potassium persulfate (KPS) or 2,2'-Azobisisobutyronitrile (AIBN) | Triton X-405 and Sodium dodecyl sulfonate (SDS) | High conversion, good molecular weight control | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) is another robust CRP method for synthesizing well-defined polymers. A notable study from 2024 detailed the synthesis of a diblock copolymer, poly(dodecyl acrylate)-b-poly(this compound) (D-1F), via photo-ATRP. This work highlights the successful application of ATRP to this compound, enabling the creation of block copolymers with tailored structures.

The ATRP of other fluorinated acrylates has also been extensively investigated. For instance, well-defined homopolymers of 2,3,5,6-tetrafluorophenyl methacrylate have been synthesized using ATRP with the addition of a deactivator (CuBr2) to control the polymerization. researchgate.net Furthermore, fluorinated macroinitiators have been prepared via activator generated by electron transfer (AGET) ATRP to synthesize a series of fluorinated block copolymers. researchgate.net These studies underscore the capability of ATRP to produce a variety of polymer architectures from fluoroacrylate monomers.

Table 2: ATRP Synthesis of Polymers Containing Fluoroacrylates

| Monomer(s) | Initiator/Catalyst System | Polymer Architecture | Key Findings | Reference |

|---|---|---|---|---|

| Dodecyl acrylate and this compound | Photo-ATRP | Diblock Copolymer (D-1F) | Successful synthesis of well-defined block copolymer. | |

| 2,3,5,6-Tetrafluorophenyl methacrylate | ATRP with CuBr2 deactivator | Homopolymer | Controlled polymerization with minimized termination. | researchgate.net |

| 2,2,3,4,4,4-Hexafluorobutyl methacrylate | AGET ATRP | Macroinitiator for Block Copolymers | Synthesis of fluorinated block copolymers with varying fluorine content. | researchgate.net |

Group Transfer Polymerization (GTP) is a living polymerization method primarily applied to methacrylate monomers. researchgate.netsioc-journal.cn The literature suggests that the application of GTP to acrylate monomers is less common and can be more challenging. One patent explicitly notes that the GTP of fluoroacrylate esters had not been reported at the time of its publication. google.com

GTP typically employs a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. researchgate.net While it allows for the synthesis of block copolymers at ambient or elevated temperatures, its application to acrylates is often complicated by side reactions. researchgate.net Research on GTP has focused on developing new catalysts, including organocatalysts, to broaden the scope of polymerizable monomers and improve control over the polymer architecture. sioc-journal.cnillinois.edu However, specific examples of the successful GTP of this compound are not present in the surveyed scientific literature.

Atom Transfer Radical Polymerization (ATRP)

Photopolymerization and Radiation-Induced Polymerization

Photopolymerization and radiation-induced polymerization are techniques that use light or other forms of radiation to initiate polymerization, leading to the rapid formation of crosslinked networks. These methods are widely used in coatings, adhesives, and 3D printing.

UV-Curing and Photopolymerization Processes for Network Formation

UV-curing is a process where ultraviolet light is used to initiate the photopolymerization of a liquid resin into a solid, crosslinked network. This process is advantageous due to its high speed, low energy consumption, and solvent-free formulations. Acrylate monomers are frequently used in UV-curable systems due to their high reactivity.

The photopolymerization of multifunctional acrylates leads to the formation of a three-dimensional polymer network. mdpi.com The kinetics of these reactions can be extremely fast, with significant conversion occurring within seconds of UV exposure. mdpi.com The final properties of the cured material, such as its glass transition temperature and mechanical strength, are dependent on the degree of crosslinking. mdpi.com

In the context of fluorinated acrylates, photopolymerization can be used to create surfaces with specific properties, such as hydrophobicity. While detailed kinetic studies specifically on the photopolymerization of this compound for network formation are not abundant, the general principles of acrylate photopolymerization apply. The process typically involves a photoinitiator that absorbs UV light and generates radicals, which then initiate the polymerization of the acrylate double bonds. mdpi.com By incorporating multifunctional acrylates, a crosslinked network can be formed. The presence of the fluorine atom in this compound can influence the properties of the final network, such as its surface energy and thermal stability. rsc.org

Radiation-Induced Polymerization Techniques

Radiation-induced polymerization (RIP) is a versatile method that utilizes high-energy radiation, such as gamma rays or electron beams, to initiate polymerization. This technique offers several advantages, including the ability to operate at low temperatures and in the solid state, and it eliminates the need for chemical initiators, which can be a source of impurities in the final polymer.

The fundamental principle of RIP involves the generation of free radicals from the monomer itself upon exposure to ionizing radiation. These radicals then initiate a chain-growth polymerization process. The rate of polymerization and the molecular weight of the resulting polymer can be influenced by factors such as the radiation dose, dose rate, and the temperature of the reaction. For instance, studies on the gamma-ray initiated polymerization of acrylamide have shown that the polymerization rate is linearly dependent on the radiation intensity.

In the context of fluorinated acrylates, radiation-induced graft polymerization has been successfully employed to modify the surface properties of various materials. For example, 1H,1H,2H,2H-nonafluorohexyl-1-acrylate has been grafted onto cotton and nylon fabrics using simultaneous radiation-induced graft polymerization, imparting excellent hydrophobic properties to the fabrics. The degree of grafting in such processes is dependent on the absorbed dose and monomer concentration. Similarly, electron beam irradiation has been used to graft poly(methyl methacrylate) onto polytetrafluoroethylene (PTFE) micropowder, enhancing its compatibility with polyacrylate matrices. This process can be carried out via pre-irradiation or in situ irradiation, with the latter generally yielding a higher degree of grafting due to a higher radical yield.

Vapor-Phase Polymerization Techniques

Vapor-phase polymerization methods offer a solvent-free approach to creating polymer thin films, which is particularly advantageous for applications requiring high purity and conformal coatings on complex geometries.

Initiated Chemical Vapor Deposition (iCVD) for Thin Films

Initiated Chemical Vapor Deposition (iCVD) is a prominent vapor-phase technique used to synthesize a wide variety of polymer thin films, including those from fluorinated acrylates. The iCVD process involves introducing both a monomer and an initiator into a vacuum chamber. The initiator is thermally decomposed by heated filaments, generating free radicals. These radicals then react with monomer molecules adsorbed on a cooled substrate, initiating polymerization and film growth.

This method allows for the deposition of high-quality, conformal polymer films with excellent retention of the monomer's chemical structure. For example, iCVD has been used to deposit poly(1H,1H,2H,2H-perfluorodecyl acrylate) (pPFDA) thin films with high deposition rates. The resulting films exhibit significant hydrophobicity and oleophobicity.

The deposition rate and molecular weight of the polymer in the iCVD process are influenced by several parameters, including substrate temperature and monomer partial pressure. Lowering the substrate temperature and increasing the monomer partial pressure generally lead to higher deposition rates and molecular weights, which correlates with an increased concentration of monomer on the surface. The iCVD process is versatile and has been applied to various monomers, including those that are hydrophilic and adhesive.

Polymerization Kinetics and Mechanism Studies

Understanding the kinetics and mechanisms of polymerization is crucial for controlling the properties of the resulting polymer.

Analysis of Monomer Conversion and Reaction Rates

The rate of polymerization and monomer conversion are key parameters in characterizing polymerization kinetics. Studies have shown that for acrylate polymerizations, the reaction rates can be significantly high. For instance, in electron-beam initiated polymerizations, the rates of polymerization (Rp) for acrylates are considerably higher than for their methacrylate counterparts. This difference is attributed to the greater stability of the tertiary propagating methacrylate radical compared to the secondary acrylate radical.

The conversion of monomer to polymer can be tracked over time to generate conversion profiles. These profiles often show an initial rapid increase in conversion, which may then plateau. The final conversion achieved can be influenced by factors such as the monomer structure and the polymerization conditions.

| Monomer | Rate of Polymerization (Rp) (mol/L∙s) | Conversion after 1s (%) |

|---|---|---|

| Butyl Acrylate (BA) | >1 | ~35 |

| 2-Phenoxyethyl Acrylate (PEA) | >1 | ~20 |

| 2-(2-Phenoxyethoxy)ethyl Acrylate (POEA) | >1 | ~20 |

This table presents illustrative data based on findings for acrylate polymerizations under specific electron beam conditions, highlighting the rapid reaction rates and significant conversions achieved in short timeframes.

Copolymerization Strategies Involving 2 Fluoroethyl Acrylate

Statistical Copolymerization with Diverse Monomers

Statistical copolymerization allows for the random incorporation of 2-fluoroethyl acrylate (B77674) with other monomers, leading to materials with averaged properties. A notable example is the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF). rsc.org This process, initiated by tert-butyl peroxypivalate, yields copolymers with varying compositions depending on the initial monomer feed ratios. rsc.org The reactivity ratios for this pair were determined to be rFATRIFE = 1.65 ± 0.07 and rMAF = 0 at 56 °C, indicating the formation of statistical copolymers. rsc.org

Another example involves the reversible addition-fragmentation chain transfer (RAFT) copolymerization of n-butyl acrylate with semifluorinated acrylates, including 2,2,2-trifluoroethyl acrylate (TFEA). rsc.org This method provides excellent control over the molecular weight and results in a low polydispersity index. rsc.org The product of the reactivity ratios (rM1 × rM2) for these pairs is close to one, suggesting a random distribution of the monomer units along the polymer backbone. rsc.org

The copolymerization of fluorinated acrylates with conventional acrylates, such as methyl methacrylate (B99206), often results in a random copolymer structure, as demonstrated in various studies using thermal initiators. dergipark.org.tr For instance, the free radical copolymerization of 2,2,2-trifluoroethyl methacrylate (MATRIFE) with 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) yielded reactivity ratios of rMATRIFE = 1.52 ± 0.03 and rFATRICE = 0.61 ± 0.03, showing that MATRIFE is the more reactive monomer. researchgate.net

Table 1: Reactivity Ratios in Statistical Copolymerization

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | 2-(trifluoromethyl)acrylic acid (MAF) | 1.65 ± 0.07 | 0 | Radical Copolymerization | rsc.org |

| 2,2,2-trifluoroethyl methacrylate (MATRIFE) | 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) | 1.52 ± 0.03 | 0.61 ± 0.03 | Radical Copolymerization | researchgate.net |

| n-Butyl Acrylate | 2,2,2-trifluoroethyl acrylate (TFEA) | ~1 | ~1 | RAFT Polymerization | rsc.org |

Block Copolymer Synthesis and Sequential Polymerization

Block copolymers containing 2-fluoroethyl acrylate are synthesized to create materials with distinct domains, leading to unique self-assembly behaviors and surface properties. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are instrumental in creating these well-defined architectures. researchgate.netnih.gov

Di-block and tri-block copolymers featuring this compound have been successfully synthesized. For example, photo-initiated ATRP has been used to create di-block copolymers of poly(dodecyl acrylate)-b-poly(this compound) (D-1F). aps.orgchemrxiv.orgwiley.com This method allows for the synthesis of well-defined block copolymers with tunable degrees of fluorination. aps.orgchemrxiv.orgwiley.com

Tri-block terpolymers such as poly(n-butyl methacrylate)-b-poly(methyl methacrylate)-b-poly(2-fluoroethyl methacrylate) (PnBMA-PMMA-P2FEMA) have been synthesized via RAFT polymerization. researchgate.net This sequential process results in terpolymers with high degrees of polymerization for each block. researchgate.net Similarly, amphiphilic di-block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-b-poly(4-vinyl pyridine) (PTFEMA-b-PVP) have been prepared by RAFT polymerization for applications like graphene dispersion. mdpi.com

A series of di- and tri-block copolymers with different sequence structures, such as PHEA-b-PSA, PHEA-b-PSA-b-PHEA, and PSA-b-PHEA-b-PSA, where HEA is hydroxyethyl (B10761427) acrylate and SA is stearyl acrylate, have been synthesized via RAFT polymerization, demonstrating the versatility of this method in creating complex architectures. scirp.org

Precise control over block length and composition is a hallmark of controlled/living polymerization techniques. In the synthesis of copolymers from pentafluorophenyl methacrylate and p-nitrophenyl methacrylate via Cu(0)-mediated reversible deactivation radical polymerization, it was found that the molar ratio of the comonomers in the final product closely matched that of the initial feed, indicating comparable reactivity during polymerization. mdpi.com This allows for fine-tuning of the copolymer's properties.

The use of RAFT polymerization for synthesizing amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-b-poly(4-vinyl pyridine) allows for fine control over molecular weights, dispersity, and compositions of the block copolymers. mdpi.com Similarly, in the synthesis of poly(dodecyl acrylate)-b-poly(this compound), photo-initiated ATRP provides high chain-end fidelity, enabling the preparation of well-defined families of related AB di-block copolymers in excellent yields. aps.org

Di-block and Tri-block Copolymer Architectures

Graft Copolymerization Techniques

Graft copolymerization is another strategy to modify the properties of polymers by attaching side chains of a different monomer. For instance, poly(butyl acrylate-co-fluorinated acrylate)-graft-natural rubber has been prepared via emulsion graft copolymerization. bohrium.com In this process, butyl acrylate is first grafted onto the natural rubber backbone and then copolymerized with 2,2,2-trifluoroethyl methacrylate to form a grafted poly(BA-co-3FMA) chain. bohrium.com

Another example is the graft polymerization of 2-hydroxyethyl acrylate (HEA) onto chitosan (B1678972) using ammonium (B1175870) persulfate as an initiator. kinampark.com This modification improves the water solubility of chitosan. kinampark.com Free radical polymerization has also been used to graft ethyl acrylate onto tamarind kernel powder. nih.gov Furthermore, atom transfer radical polymerization (ATRP) has been employed to graft butyl acrylate and 2-ethyl hexyl acrylate from the labile chlorines present in poly(vinyl chloride), offering a method to create self-plasticized PVC structures. researchgate.net

Table 2: Examples of Graft Copolymerization

| Backbone Polymer | Grafted Monomer/Polymer | Polymerization Method | Reference |

|---|---|---|---|

| Natural Rubber | Poly(butyl acrylate-co-2,2,2-trifluoroethyl methacrylate) | Emulsion Graft Copolymerization | bohrium.com |

| Chitosan | 2-Hydroxyethyl acrylate | Radical Polymerization (Ammonium Persulfate initiator) | kinampark.com |

| Tamarind Kernel Powder | Ethyl Acrylate | Free Radical Polymerization | nih.gov |

| Poly(vinyl chloride) | Butyl Acrylate and 2-Ethyl Hexyl Acrylate | Atom Transfer Radical Polymerization (ATRP) | researchgate.net |

Formation of Polymer Networks and Crosslinked Structures

The formation of crosslinked polymer networks from this compound and its copolymers enhances properties like durability and chemical resistance. rsc.org While crosslinking is typically achieved by adding multifunctional monomers, recent research has shown that monofunctional acrylates can also form crosslinked structures through a chain transfer mechanism involving hydrogen atom transfer (HAT). rsc.orgeuropean-coatings.com

Studies have shown that monomers like 2-hydroxyethyl acrylate (HEA), 4-hydroxybutyl acrylate (HBA), and 2-[2-(2-methoxyethoxy)ethoxy]ethyl acrylate (MEEEA) exhibit superior crosslinking capabilities without traditional crosslinkers. rsc.orgeuropean-coatings.com Quantum chemical calculations have revealed that the reactions occurring in the substituents of these monomers are thermodynamically stable, leading to the formation of radicals at the substituents and subsequent crosslinking. rsc.org This offers a new approach to synthesizing crosslinked polymers. rsc.orgeuropean-coatings.com The use of cyclobutane-based mechanophore crosslinkers in acrylate-based polymers can also produce toughened polymer networks. google.com

Advanced Polymer Architectures and Macromolecular Engineering with Poly 2 Fluoroethyl Acrylate

Control of Molecular Weight and Polydispersity in Synthesized Polymers

The ability to control molecular weight and polydispersity is fundamental to tailoring the properties of poly(2-fluoroethyl acrylate) for specific applications. Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have proven to be highly effective in achieving this control. core.ac.ukscirp.org

RAFT polymerization, a versatile RDRP method, allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.com The process involves using a suitable chain transfer agent (CTA) to mediate the polymerization, enabling the creation of complex structures like block, graft, and star polymers. For instance, the RAFT polymerization of 2-fluoroethyl methacrylate (B99206) (2FEMA), a related monomer, has been shown to produce well-defined polymers with polydispersities around 1.30. researchgate.net Similarly, the RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) using specific CTAs has yielded polymers with low dispersities (Đ < 1.10) and a linear increase of molar masses with monomer conversion. rsc.org

ATRP is another powerful technique for synthesizing well-defined polymers. Photo-ATRP, for example, has been utilized to create block copolymers containing a poly(this compound) block with high chain-end fidelity and low molar-mass dispersity. aps.org This method allows for the sequential addition of monomers, leading to the formation of block copolymers with controlled block lengths. aps.org The choice of initiator and catalyst is crucial in ATRP to ensure a controlled polymerization process. nih.gov

The ability to precisely control these parameters allows for the synthesis of P2FEA with tailored properties for a variety of advanced applications.

Table 1: Examples of Controlled Polymerization of Fluorinated Acrylates

| Polymerization Method | Monomer | Resulting Polymer Characteristics | Reference |

|---|---|---|---|

| RAFT Polymerization | 2-fluoroethyl methacrylate (2FEMA) | Well-defined polymers with PDI ~1.30 | researchgate.net |

| RAFT Polymerization | 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) | Low dispersities (Đ < 1.10), linear increase of molar masses | rsc.org |

| Photo-ATRP | 2-fluoroethyl acrylate (B77674) (2FEA) | High chain-end fidelity, low molar-mass dispersity in block copolymers | aps.org |

| Free Radical Polymerization | Pentafluorophenyl methacrylate (PFMA) | Copolymers with varying feed ratios | mdpi.com |

Design of Functional Pendant Groups and Side Chains

The introduction of functional pendant groups and side chains onto the poly(this compound) backbone is a key strategy for tailoring its properties and expanding its applications. This can be achieved through two primary approaches: the polymerization of functionalized monomers or the post-polymerization modification of a precursor polymer.

Post-polymerization modification offers a versatile route to a wide range of functional polymers that may be difficult to synthesize directly. researchgate.net This technique involves preparing a reactive precursor polymer and subsequently introducing functional groups. For example, the modification of poly(pentafluorophenyl acrylate) (PPFPA), a reactive ester polymer, with various amines allows for the creation of pH-responsive micelles. nih.gov Similarly, organocatalytic post-polymerization modification of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) with amines has been explored to produce functional polyacrylamides. rsc.org This approach allows for precise control over the composition and structure of the final polymer by adjusting reaction conditions. rsc.org

Another strategy involves the copolymerization of this compound with monomers that already contain desired functional groups. For instance, fluorinated polymers have been synthesized with side chains containing hydroxyl groups, which can then be further modified. core.ac.uk The incorporation of fluoroalkyl side chains with varying lengths into a poly(ethyl acrylate-random-methyl acrylate) backbone has been shown to create self-healing elastomers. nih.gov The repulsive interactions between the polymer backbone and the fluoroalkyl side chains lead to the formation of dynamic crosslinks. nih.gov

The ability to design and incorporate functional pendant groups and side chains provides a powerful tool for creating "smart" materials with tunable properties, such as responsiveness to pH, temperature, or other external stimuli.

Polymer Blends and Miscibility Studies

The study of polymer blends containing poly(this compound) is crucial for developing new materials with enhanced or synergistic properties. The miscibility of polymers in a blend is governed by thermodynamics, specifically the Gibbs free energy of mixing, which is influenced by the enthalpy and entropy of mixing. For high molecular weight polymers, the entropic contribution is small, and miscibility is often dictated by specific interactions between the polymer chains, such as hydrogen bonding. acs.org

The miscibility of fluorinated polymethacrylates, such as poly(2-fluoroethyl methacrylate), with other polymethacrylates has been investigated. acs.orguum.edu.my Studies have shown that the miscibility of these blends is highly dependent on the chemical structure of the constituent polymers. For example, while poly(2-fluoroethyl methacrylate) (P2FEMA) and poly(methyl methacrylate) (PMMA) blends can exhibit lower critical solution temperature (LCST) behavior, P2FEMA is immiscible with poly(n-butyl methacrylate) (PnBMA). researchgate.net

The phase behavior of polymer blends can be complex, with the possibility of forming homogeneous mixtures or phase-separated domains. semi.ac.cn In some cases, a compatibilizing agent can be added to improve the miscibility of otherwise immiscible polymers. lboro.ac.uk The study of the phase behavior of blends containing P2FEA is essential for understanding how to process these materials and control their final morphology and properties. For instance, the phase behavior of blends of poly(fluoroacrylate) with CO2 has been studied to assess their solubility for applications in supercritical fluids. osti.gov

Nanostructured Polymer Materials

The ability of poly(this compound) to participate in the formation of well-defined nanostructures has opened up new avenues for its application in materials science and nanotechnology.

Self-Assembly of Block Copolymers into Micelles and Vesicles

Block copolymers containing a poly(this compound) segment can self-assemble in selective solvents to form a variety of nanostructures, including micelles and vesicles. researchgate.net This self-assembly is driven by the differential solubility of the constituent blocks in the solvent. The hydrophobic and fluorophilic nature of the P2FEA block often leads to its segregation into the core of the nanostructure in aqueous environments.

For example, amphiphilic diblock copolymers of poly(2,2,2-trifluoroethyl acrylate)-b-poly(ethylene oxide) have been synthesized and shown to form micelles in aqueous solution. core.ac.uk Similarly, triblock terpolymers containing a P2FEMA block have been observed to self-organize into large compound micelles. researchgate.net The morphology and size of these self-assembled structures can be controlled by the block copolymer composition and the solvent system used. researchgate.netresearchgate.net

Furthermore, stimuli-responsive micelles can be designed by incorporating functional groups that respond to changes in the environment, such as pH. nih.gov For instance, micelles constructed from a modified poly(pentafluorophenyl acrylate) homopolymer can disintegrate in an acidic environment, allowing for the controlled release of an encapsulated payload. nih.gov

Polymer-Coated Nanoparticles and Hybrid Systems

Poly(this compound) can be used to coat nanoparticles, creating hybrid materials with tailored surface properties and functionalities. This approach combines the properties of the inorganic or organic nanoparticle core with the unique characteristics of the fluorinated polymer shell.

A common method for creating these hybrid systems is the "grafting to" approach, where pre-synthesized polymer chains are attached to the nanoparticle surface. researchgate.net This has been demonstrated with the attachment of poly(N-(2-fluoroethyl)acrylamide) to gold nanoparticles. nih.govresearchgate.net Another technique is "grafting from," where the polymerization is initiated from the surface of the nanoparticle.

These polymer-coated nanoparticles can exhibit enhanced stability and can be designed for specific applications. For example, fluoropolymer-coated nanoparticles have been developed for use as contrast agents in ¹⁹F magnetic resonance imaging (MRI). nih.govresearchgate.net The fluorinated polymer shell provides a strong ¹⁹F MRI signal and can also shield the nanoparticle from fouling by blood plasma components. nih.govresearchgate.net

Core-Shell Nanostructures and Their Formation

Core-shell nanostructures consisting of a distinct core and shell material are a significant class of nanostructured materials. Poly(this compound) can be incorporated as either the core or the shell, depending on the desired properties of the final particle. The synthesis of these structures is often achieved through methods like seeded emulsion polymerization. nih.gov

In a typical core-shell synthesis, a "seed" particle is first formed, and then a second monomer is polymerized in the presence of these seeds to form the shell layer. mdpi.com For instance, core-shell fluorinated acrylate copolymer emulsions have been synthesized with a poly(methyl methacrylate/butyl acrylate/styrene) core and a poly(perfluorooctyl methacylate/methyl methacrylate/butyl acrylate) shell. researchgate.net The composition of the core and shell can be tailored to control the properties of the resulting nanoparticles, such as their thermal stability and surface hydrophobicity. researchgate.net

The formation of a core-shell structure allows for the combination of properties from two different polymers in a single nanoparticle, which can be difficult to achieve through simple blending or random copolymerization. mdpi.com These core-shell nanostructures have applications in coatings, where the fluorinated shell can provide a low surface energy and hydrophobic properties. nih.govresearchgate.net

Nanocomposites with Inorganic Fillers

The integration of inorganic fillers into a poly(this compound) (PFEA) matrix is a strategic approach to engineer advanced materials that synergistically combine the intrinsic properties of the fluoropolymer with the functionalities of the inorganic components. The primary motivation for creating PFEA-based nanocomposites is to enhance mechanical, thermal, and barrier properties while preserving or augmenting the polymer's inherent low surface energy, hydrophobicity, and chemical resistance. biofueljournal.comneliti.com The defining characteristic of these nanocomposites is the vast interfacial area between the polymer matrix and the nanoscale fillers, which can lead to a significant volume of interfacial polymer with properties distinct from the bulk material. mdpi.com

The properties of the final composite material are heavily influenced by the characteristics of the inorganic fillers, including their size, shape, concentration, and dispersion state within the PFEA matrix. biofueljournal.commdpi.com Effective dispersion and strong interfacial adhesion between the hydrophilic inorganic particles and the more hydrophobic PFEA matrix are critical challenges. mdpi.com To overcome these challenges, surface modification of the fillers is often necessary. researchgate.net Techniques such as "grafting from," where monomers are polymerized from active sites on the filler surface, or "grafting to," where pre-synthesized polymer chains are attached to the filler, are employed to improve compatibility and interfacial bonding. researchgate.net

Common synthesis methods for preparing PFEA-inorganic nanocomposites include melt extrusion, solution casting, and in-situ polymerization, where the polymerization of this compound occurs in the presence of the dispersed inorganic fillers. scirp.orgnih.gov The in-situ sol-gel process is particularly relevant for creating composites with metal oxides like silica (B1680970) (SiO₂) and titania (TiO₂), allowing for the formation of a co-continuous inorganic network within the polymer matrix. mdpi.com

Research Findings

Research into polymer nanocomposites has demonstrated significant improvements in material properties with even low loadings of nanofillers. neliti.complos.org While specific data for PFEA is limited, findings from analogous fluorinated and acrylate-based polymer systems provide valuable insights.

Mechanical Properties: The addition of rigid inorganic fillers typically increases the stiffness (Young's modulus) and strength of polymer matrices. plos.orgroutledge.com For instance, studies on other polymer systems have shown that incorporating nanoparticles can significantly improve mechanical performance. plos.orgnih.gov However, research on copolymers containing perfluoroalkyl side chains has indicated that these bulky groups can increase the polymer's free volume, which may lead to a decrease in the glass transition temperature (Tg) and Young's modulus. researchgate.net Therefore, in PFEA nanocomposites, a competing effect may exist between the reinforcing action of the filler and the plasticizing effect of the fluoroethyl side chains.

Thermal Properties: Inorganic fillers are generally thermally stable and can enhance the thermal resistance of the polymer matrix. routledge.commdpi.comresearchgate.net Thermogravimetric analysis (TGA) of various polymer nanocomposites consistently shows an increase in the onset temperature of thermal degradation compared to the pure polymer. mdpi.com The incorporation of fillers like silica or metal oxides is expected to improve the thermal stability of PFEA, restricting the thermal motion of polymer chains at the interface.

Surface and Functional Properties: A key area of interest for PFEA nanocomposites is the development of functional surfaces. The combination of PFEA's low surface energy with the surface roughness created by inorganic nanoparticles is a promising route to achieving superhydrophobicity and oleophobicity. researchgate.net Furthermore, the choice of filler can impart specific functionalities; for example, TiO₂ can provide UV-shielding properties, while conductive fillers like carbon nanotubes or certain metal oxides could be used to create antistatic or conductive materials. routledge.comfrontiersin.org

The tables below summarize common inorganic fillers used in polymer composites and the anticipated effects on the properties of a PFEA matrix, based on established principles from general polymer nanocomposite research.

Table 1: Common Inorganic Fillers and Their Primary Functions in Polymer Nanocomposites

| Inorganic Filler | Chemical Formula | Primary Function(s) | Relevant Findings |

| Silica (Amorphous) | SiO₂ | Mechanical reinforcement, increase in hardness, control of viscosity. | Used extensively to improve mechanical and thermal properties in various polymers. mdpi.complos.org |

| Titania (Titanium Dioxide) | TiO₂ | UV resistance, photocatalytic activity, mechanical reinforcement. | Enhances antimicrobial efficacy and can be used in drug delivery systems. frontiersin.org |

| Alumina (Aluminum Oxide) | Al₂O₃ | High hardness and strength, improved wear resistance, thermal conductivity. | Surface grafting with polymers like polyacrylamide has been demonstrated. researchgate.net |

| Zinc Oxide | ZnO | UV absorption, antimicrobial properties, improved thermal conductivity. | Often used for its functional properties in addition to reinforcement. |

| Kaolin | Al₂Si₂O₅(OH)₄ | Cost reduction, improved barrier properties, mechanical reinforcement. | Used in high concentrations (e.g., 25%) in commercial applications like automotive parts. nih.gov |

| Inorganic Whiskers | e.g., CaCO₃, K₂TiO₃ | Significant improvement in strength, wear-resistance, and thermal properties. | Provide high aspect ratio reinforcement. routledge.com |

This table is generated based on general knowledge of polymer nanocomposites. mdpi.comresearchgate.netnih.govplos.orgroutledge.comfrontiersin.org

Table 2: Expected Property Modifications in Poly(this compound) Nanocomposites

| Property | Filler Type (Example) | Expected Change | Rationale |

| Young's Modulus | Silica (SiO₂) | Increase | The high stiffness of the inorganic filler provides reinforcement to the polymer matrix. plos.org |

| Tensile Strength | Inorganic Whiskers | Increase | Strong interfacial adhesion and load transfer from the polymer to the high-strength whiskers. routledge.com |

| Glass Transition Temp. (Tg) | Silica (SiO₂) | Variable / Potential Decrease | Competition between chain mobility restriction at the filler surface and increased free volume from fluoroethyl side chains. researchgate.net |

| Thermal Stability | Alumina (Al₂O₃) | Increase | The inherent thermal stability of the ceramic filler and restriction of polymer chain mobility delay degradation. mdpi.comresearchgate.net |

| Hydrophobicity | Titania (TiO₂) | Increase (to Superhydrophobicity) | Combination of PFEA's low surface energy and nanoscale surface roughness induced by the filler. researchgate.net |

| UV Resistance | Zinc Oxide (ZnO) | Significant Increase | ZnO nanoparticles are efficient UV absorbers, protecting the polymer backbone from photodegradation. |

This table illustrates expected trends based on established principles in polymer science and findings from analogous systems. plos.orgroutledge.comresearchgate.netmdpi.comresearchgate.netresearchgate.net

Characterization Techniques for 2 Fluoroethyl Acrylate and Its Polymers

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of 2-fluoroethyl acrylate (B77674) and its polymers, providing detailed information about molecular structure, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 2-fluoroethyl acrylate and confirming its conversion to poly(this compound). By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field, detailed structural information can be obtained. rsc.orgjeolusa.com

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. For the this compound monomer, characteristic signals include three peaks in the vinyl region (typically 5.8-6.5 ppm) corresponding to the three non-equivalent protons on the double bond. The fluoroethyl group exhibits two multiplets: one for the methylene (B1212753) group adjacent to the oxygen (-OCH₂-) and another for the methylene group bonded to fluorine (-CH₂F). Upon polymerization, the signals from the vinyl protons disappear, while the peaks corresponding to the polymer backbone appear as broad signals. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. In the monomer, distinct signals are observed for the carbonyl carbon (C=O), the two vinyl carbons (C=C), and the two carbons of the fluoroethyl group. The carbon bonded to fluorine shows a characteristic splitting pattern due to C-F coupling. After polymerization, the vinyl carbon signals vanish, and the polymer backbone carbons appear, often as broadened peaks.

¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope (spin ½), ¹⁹F NMR is an exceptionally sensitive and direct method for characterizing fluorinated compounds. magritek.com For this compound and its polymer, a distinct signal is observed for the fluorine atom. The chemical shift and coupling patterns provide unambiguous confirmation of the fluorine's presence and its chemical environment. rsc.orgmagritek.com In the monomer, the ¹⁹F signal appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons.

| Nucleus | Group | Expected Chemical Shift (ppm) - Monomer | Key Feature |

|---|---|---|---|

| ¹H | Vinyl (CH₂=) | ~5.9 - 6.2 | Disappears upon polymerization |

| ¹H | Vinyl (=CH-) | ~6.3 - 6.5 | |

| ¹H | -OCH₂- | ~4.4 | Signals broaden and may shift slightly in the polymer |

| ¹H | -CH₂F | ~4.7 (doublet of triplets) | |

| ¹³C | C=O | ~165 | Present in both monomer and polymer |

| ¹³C | C=C | ~128-132 | Disappears upon polymerization |

| ¹³C | -OCH₂- | ~62 (doublet due to C-F coupling) | Present in both monomer and polymer; signals broaden |

| ¹³C | -CH₂F | ~82 (doublet due to C-F coupling) | |

| ¹⁹F | -CH₂F | ~ -220 to -230 | Confirms presence of fluorine; signal broadens in the polymer |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. erpublications.compstc.org It is highly effective for monitoring the polymerization of this compound.

In the monomer's spectrum, key absorption bands include a strong peak for the ester carbonyl (C=O) stretch, typically around 1730 cm⁻¹, and peaks for the vinyl C=C stretch around 1640 cm⁻¹. erpublications.com A significant band corresponding to the C-F bond stretch is also present, usually in the 1000-1100 cm⁻¹ region. Upon successful polymerization, the most notable change in the FTIR spectrum is the disappearance of the C=C stretching vibration, confirming the conversion of the monomer's double bonds into the single bonds of the polymer backbone. The strong C=O and C-F stretching bands remain in the polymer's spectrum. spectroscopyonline.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| C=O | Stretch | ~1730 | Present in both monomer and polymer. Strong intensity. |

| C=C | Stretch | ~1640 | Present in monomer; disappears in polymer. |

| C-O | Stretch | ~1150-1250 | Present in both monomer and polymer. Strong intensity. |

| C-F | Stretch | ~1000-1100 | Present in both monomer and polymer. Confirms fluorination. |

| =C-H | Bending | ~810-990 | Present in monomer; disappears in polymer. |

UV/Visible Spectroscopy for Optical Properties

UV/Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about its electronic transitions and optical properties like transparency. core.ac.uk Polyacrylate-based materials are often valued for their high optical clarity. nih.gov

Poly(this compound) is expected to be highly transparent in the visible region of the electromagnetic spectrum (400-700 nm) as it lacks significant chromophores that absorb in this range. The primary use of UV-Vis spectroscopy for these polymers is to assess their suitability for optical applications by confirming low absorbance (high transmittance) and determining the UV cutoff wavelength, below which the material begins to absorb strongly. diva-portal.org Related studies on similar fluorinated acrylate polymers show that they possess wide transparent windows, making them suitable for various optical components. nih.govdiva-portal.org The refractive index is another key optical property, and for similar polymers like poly(2-fluoroethyl methacrylate), it has been reported to be approximately 1.4768.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the outermost layer (typically the top 1-10 nm) of a material. thermofisher.comcnrs.fr This makes it exceptionally well-suited for analyzing the surface of poly(this compound) films. azooptics.com

Due to the low surface energy of fluorine, the fluoroethyl side chains in the polymer have a strong tendency to migrate to the surface when cast as a film. XPS analysis can confirm this surface segregation. A typical XPS survey scan of a poly(this compound) film would show peaks corresponding to carbon (C1s), oxygen (O1s), and fluorine (F1s). nih.gov By quantifying the relative peak areas, the elemental ratio at the surface can be determined and compared to the bulk stoichiometry, often revealing a higher concentration of fluorine at the surface than in the bulk polymer. nih.gov High-resolution scans of each peak can provide information about the chemical bonding environment.

| Element (Core Level) | Expected Binding Energy (eV) | Information Provided |

|---|---|---|

| F1s | ~688-689 | Unambiguous identification of fluorine at the surface. |

| O1s | ~532-534 | Identifies oxygen in the ester group (C=O and C-O). |

| C1s | ~285-291 | Multiple peaks corresponding to C-C/C-H (~285 eV), C-O (~286.5 eV), C=O (~288.5 eV), and C-F environments. |

Chromatographic Analysis

Chromatographic methods are essential for separating components of a mixture. For polymers, they are primarily used to determine the distribution of molecular weights in a sample.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), often referred to as Gel Permeation Chromatography (GPC) when using organic solvents, is the standard method for measuring the molecular weight distribution of a polymer. thermofisher.comkpi.ua The technique separates polymer chains based on their hydrodynamic volume (size in solution). bitesizebio.com Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis of poly(this compound) by SEC/GPC provides crucial data on its average molecular weights and the breadth of the molecular weight distribution. Key parameters obtained from the GPC chromatogram include:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mw): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Đ = Mw/Mn). It is a measure of the broadness of the molecular weight distribution. A value of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths. For polymers made by free-radical polymerization, PDI values are typically greater than 1.5.

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mn | Statistical average molecular weight of all polymer chains. |

| Weight-Average Molecular Weight | Mw | Average molecular weight where larger chains contribute more. |

| Polydispersity Index | PDI (or Đ) | Ratio of Mw/Mn, indicating the breadth of the molecular weight distribution. |

Morphological and Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. jeremyjordan.mesurfacesciencewestern.com It operates by scanning a sharp tip attached to a flexible cantilever across the surface. jeremyjordan.me The interactions between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser system to generate a detailed surface map. jeremyjordan.me AFM is particularly well-suited for characterizing polymer surfaces, including those of poly(this compound), as it does not typically require special sample preparation like conductive coatings and can be performed in various environments. bruker.combruker.com

One of the key advantages of AFM in polymer science is its ability to not only visualize the surface topography but also to probe local mechanical and adhesive properties. scielo.brpstc.org In "tapping mode," the cantilever oscillates near its resonant frequency, and changes in the oscillation's amplitude and phase upon interaction with the surface provide contrast between different materials. surfacesciencewestern.comhsbi.de This phase imaging is highly effective in distinguishing between different domains in polymer blends and block copolymers based on their viscoelastic properties. pstc.orgresearchgate.net For instance, in block copolymers containing fluoroacrylate segments, AFM can reveal the microphase-separated morphology, showing the size, shape, and arrangement of the different polymer domains on the surface. researchgate.net The resolution of AFM allows for the visualization of structures from the molecular level to larger-scale domains like fibrils and lamellae. bruker.com

The data obtained from AFM can be quantified to determine parameters such as surface roughness, which is crucial for understanding how surface structure influences properties like wettability and adhesion. researchgate.net For example, the surface roughness of films cast from solutions of diblock fluoroacrylate copolymers has been shown to be influenced by the casting solvent, which in turn affects the surface free energy. researchgate.net

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of a sample's surface morphology. kpi.uatescan-analytics.com The method involves scanning the surface with a focused beam of high-energy electrons. tescan-analytics.com The interaction of these electrons with the atoms in the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. tescan-analytics.com Secondary electrons provide detailed information about the surface topography, while backscattered electrons, which are sensitive to differences in atomic number, can reveal compositional contrast within the sample. kpi.ua

In the study of polymers, SEM is widely used to investigate the phase morphology of polymer blends and the structure of self-assembled materials. kpi.uaresearchgate.net For instance, SEM has been employed to analyze the micellar aggregates formed by the self-assembly of triblock terpolymers containing a poly(2-fluoroethyl methacrylate) block. researchgate.net These studies confirmed the formation of large compound micelles and allowed for the characterization of their size and shape. researchgate.net

To enhance the contrast between different polymer phases, samples can be prepared by fracturing them at low temperatures or by selectively staining one of the phases with a heavy metal, such as osmium tetroxide for unsaturated polymers. kpi.ua A flat surface prepared by microtoming can also provide a more representative view of the internal structure. kpi.ua Even without staining, differences in electron interaction with fluorinated and non-fluorinated polymer segments can sometimes provide sufficient contrast for imaging. The versatility of SEM makes it an indispensable tool for understanding the micro- and nanostructure of complex polymer systems derived from this compound. tescan-analytics.comcore.ac.uk

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate the nanostructure of materials, with capabilities to probe structures ranging from approximately 1 to 100 nanometers. anton-paar.com The method involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles to the incident beam. anton-paar.com The resulting scattering pattern is characteristic of the size, shape, and arrangement of nanoscale features within the material. anton-paar.comresearchgate.net

SAXS is particularly valuable for studying the structure of multi-phase systems like block copolymers and polymer composites in both solid and liquid states. anton-paar.comuni-hamburg.de It provides statistically averaged information over a large sample area, complementing real-space imaging techniques like microscopy. anton-paar.com For polymers containing this compound, SAXS can be used to determine the morphology of microphase-separated domains in block copolymers. aps.orgmdpi.com For example, in a study of poly(dodecyl acrylate)-b-poly(this compound) diblock copolymers, SAXS was instrumental in mapping the phase diagram and identifying the different ordered nanostructures (e.g., lamellae, cylinders) formed by the self-assembly of the polymer chains. aps.org The technique can be performed in-situ, for instance, during heating or mechanical deformation, to observe how the nanostructure evolves under different conditions. uni-hamburg.demdpi.com

The analysis of SAXS data can yield quantitative parameters such as the average size of scattering objects, the distance between them, and information about their shape and internal structure. researchgate.net For ordered systems like block copolymers, the positions of the peaks in the scattering profile can be related to the domain spacing of the nanostructure. researchgate.net

Contact angle measurement is a fundamental technique for quantifying the wettability of a solid surface by a liquid. scielo.org.mx The contact angle is the angle formed at the three-phase boundary where a liquid, vapor, and solid intersect. scielo.org.mx A high contact angle (typically > 90° for water) indicates poor wettability, signifying a hydrophobic surface, while a low contact angle suggests good wettability and a hydrophilic surface. rheologylab.com Similarly, oleophobicity is characterized by high contact angles with oils or low surface tension liquids. This measurement is crucial for characterizing surfaces of polymers containing this compound, as the fluorine atoms are expected to impart low surface energy, leading to both hydrophobic and oleophobic properties.

The hydrophobicity of fluorinated polymer surfaces can be tuned. For example, in copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid, the water contact angle could be adjusted from 107° down to 81° by varying the comonomer composition. rsc.org The incorporation of fluorine-containing groups generally leads to an increase in the water contact angle. researchgate.net Studies on diblock fluoroacrylate copolymers have shown water contact angles in the range of 94.3° to 102.4°, confirming their hydrophobic nature. researchgate.net

Dynamic contact angles, specifically the advancing (θ_A) and receding (θ_r) angles, provide further insight into surface heterogeneity and roughness. The difference between these two angles is known as contact angle hysteresis. researchgate.net Research has shown that for fluorinated latex films, the receding contact angle is sensitive to the length of the fluorinated side chain. researchgate.net These measurements are essential for designing and evaluating coatings, where controlling surface interactions with water and oil is critical.

| Polymer System | Liquid | Contact Angle (°) | Finding | Source |

| Poly(FATRIFE) Homopolymer | Water | 107 | Reference homopolymer showing high hydrophobicity. | rsc.org |

| Poly(FATRIFE-co-MAF) (42 mol% MAF) | Water | 81 | Increased hydrophilicity with incorporation of acrylic acid comonomer. | rsc.org |

| Diblock Fluoroacrylate Copolymers | Water | 94.3 - 102.4 | Demonstrates the hydrophobic surface properties of the copolymers. | researchgate.net |

| Diblock Fluoroacrylate Copolymers | Cetane | 58.5 - 60.2 | Indicates the oleophobic nature of the copolymer films. | researchgate.net |

Surface free energy (SFE) is a fundamental property of a solid surface that quantifies the excess energy at the surface compared to the bulk. jsta.cl It is the solid-phase equivalent of surface tension in liquids. dataphysics-instruments.com For polymers, SFE is a critical parameter that governs adhesion, wettability, and biocompatibility. Surfaces with low SFE, characteristic of fluorinated polymers, tend to be non-adhesive and non-wetting (hydrophobic and oleophobic). mdpi.com

The SFE of a polymer surface is typically not measured directly but is calculated from contact angle measurements of several well-characterized liquids with known surface tensions. jsta.clresearchgate.net Various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or the van Oss-Chaudhury-Good (acid-base) approach, are used to determine the total SFE and its dispersive and polar components from the contact angle data. researchgate.net

Research on fluorinated polymers consistently shows that the incorporation of fluorine significantly reduces the surface free energy. For instance, films of diblock fluoroacrylate copolymers cast from different solvents exhibited SFE values as low as 17.1–17.7 mN/m. researchgate.net The casting solvent was found to influence the surface morphology and, consequently, the SFE. researchgate.net In another study, block copolymers with perfluoroheptyl side chains achieved an exceptionally low surface energy of approximately 7 mN/m. cmu.edu Copolymers of glycidyl (B131873) methacrylate (B99206) and various fluoroalkyl methacrylates have been shown to produce coatings with SFE values ranging from 13 to 25 mN/m on smooth surfaces. mdpi.com These low SFE values are a direct result of the migration and organization of the low-energy fluorinated segments at the polymer-air interface. researchgate.netmdpi.com

| Polymer System | Surface Free Energy (mN/m) | Key Finding | Source |

| Diblock Fluoroacrylate Copolymer (F-PMMA-b-PDFHM) | 17.1 - 17.7 | Low surface energy achieved, influenced by casting solvent. | researchgate.net |

| Block Copolymer with Perfluoroheptyl Groups | ~7 | Demonstrates extremely low surface energy due to long fluorinated side chains. | cmu.edu |

| Block Copolymer with Perfluoropropyl Groups | ~12 | Shorter fluorinated side chains result in a higher, yet still low, surface energy. | cmu.edu |

| Poly(HBMA-co-GMA) | 13.76 | Achieved very low SFE, comparable to perfluorinated acids. | mdpi.com |

| Poly-GMA Homopolymer | 40.24 | Serves as a higher energy reference compared to fluorinated copolymers. | mdpi.com |

Surface Free Energy and Surface Tension Measurements

Thermal and Mechanical Characterization

Understanding the thermal and mechanical behavior of poly(this compound) and its copolymers is essential for determining their processing conditions and end-use performance.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. torontech.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about decomposition temperatures and degradation mechanisms. torontech.com

For fluoroalkyl acrylate homopolymers, TGA studies have shown that initial weight loss can occur at temperatures around 226°C. dergipark.org.tr The degradation behavior can be influenced by the atmosphere, with decomposition sometimes occurring at slightly lower temperatures in air compared to a nitrogen atmosphere. dergipark.org.tr The primary decomposition products can be identified by coupling the TGA instrument with a Fourier Transform Infrared (FTIR) spectrometer. dergipark.org.tr

Studies on poly(2-ethylhexyl acrylate) have indicated that thermal degradation can proceed through a two-step mechanism, involving depolymerization initiated at random points along the polymer chain. mdpi.comresearchgate.net In an inert atmosphere, polyacrylates may degrade through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. mdpi.com The presence of oxygen can accelerate the degradation rate. mdpi.com For copolymers, the thermal stability can be influenced by the comonomer composition. For example, in copolymers of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid, the thermal stability, as measured by the temperature for 10% weight loss, increased with a higher content of the fluorinated acrylate monomer, reaching up to 348°C. rsc.org

Table 1: Thermal Decomposition Data for Selected Fluorinated Polymers

| Polymer/Copolymer | Decomposition Temperature (Td10%) | Atmosphere | Reference |

|---|---|---|---|

| Poly(FATRIFE-co-MAF) (93 mol% FATRIFE) | 348 °C | Air | rsc.org |

| Poly(ABCF13) | Initial weight loss at ~226 °C | Air and N2 | dergipark.org.tr |

This table presents a selection of thermal decomposition data for different fluorinated polymers, highlighting the influence of composition on thermal stability.